6-FLUORO-3-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)QUINOLINE
Description
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5S/c1-30-17-6-3-15(4-7-17)23(27)21-14-26-22-12-5-16(25)13-20(22)24(21)32(28,29)19-10-8-18(31-2)9-11-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBWLNNJKPSBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-3-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorine atom: Fluorination can be done using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the methoxybenzoyl and methoxybenzenesulfonyl groups: These groups can be introduced through Friedel-Crafts acylation and sulfonylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the carbonyl or sulfonyl groups, leading to alcohol or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-FLUORO-3-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)QUINOLINE would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) () shares a methoxy-substituted phenyl group at position 3 but differs in the 4-position (amino vs. sulfonyl) and 6-position (H vs. F). The chloro substituent at the 2-position in 4k introduces distinct electronic effects compared to fluorine. Melting points for such derivatives (e.g., 223–225°C for 4k) suggest that fluorine’s smaller size and stronger electronegativity in the target compound could reduce crystal lattice stability, though direct data are unavailable .
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline () features a 4-chlorophenyl group at position 2 and multiple methoxy groups. The chlorine atom here may enhance cytotoxicity, as seen in studies linking halogenated quinolines to anticancer activity .
Methoxy-Substituted Derivatives
Compounds like 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) () and 6-Methoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline () highlight the role of methoxy groups in modulating solubility and π-π interactions. The target compound’s dual methoxybenzenesulfonyl/benzoyl groups likely increase molecular weight and polar surface area, reducing passive diffusion but improving target binding through hydrogen bonding .
Sulfonyl-Containing Quinolines
Few analogs directly incorporate sulfonyl groups. 4-(Benzyl sulfonyl)acetophenone-derived quinolines () demonstrate that sulfonyl groups enhance stability against oxidative metabolism. The target compound’s 4-methoxybenzenesulfonyl group may further improve resistance to enzymatic degradation compared to simpler sulfonates, though this requires empirical validation .
Piperazine- and Heterocycle-Modified Quinolines
Chloroquine and hydroxychloroquine () feature piperazine rings at the 4-position, enabling pH-dependent lysosomal accumulation. In contrast, the target compound’s 4-methoxybenzenesulfonyl group lacks basicity, suggesting divergent mechanisms of action. Piperazine-containing quinolines exhibit broad antimalarial activity, whereas sulfonyl/benzoyl substitutions may favor kinase or protease inhibition .
Research Implications
The target compound’s fluorinated and sulfonated structure distinguishes it from classical quinolines. Compared to chlorinated analogs, its electronic profile may enhance target selectivity, while dual methoxy groups could improve solubility. Further studies should explore synthesis scalability (e.g., Pd-catalyzed cross-coupling in vs. Friedländer synthesis in ) and comparative bioactivity assays against malaria, cancer, or microbial targets .
Biological Activity
6-Fluoro-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline core followed by subsequent modifications to introduce the methoxybenzoyl and benzenesulfonyl groups. The general synthetic route can be summarized as follows:
- Formation of Quinoline : The initial step involves the cyclization of appropriate precursors to form the quinoline structure.
- Introduction of Functional Groups : Subsequent reactions introduce the 4-methoxybenzoyl and 4-methoxybenzenesulfonyl groups through acylation and sulfonylation reactions, respectively.
- Fluorination : The introduction of fluorine at the 6-position can be achieved through electrophilic fluorination techniques.
Anticancer Properties
Recent studies have explored the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against human cancer cell lines, particularly non-small cell lung cancer (A549). For example, related flavonoid compounds have shown IC50 values as low as 0.46 µM, suggesting a strong potential for further development as an anticancer agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| 5-Fluorouracil (control) | A549 | 4.98 ± 0.41 | Chemotherapeutic |
The proposed mechanism of action for this class of compounds includes:
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways and activation of caspase-3 . This is characterized by a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, leading to inhibited proliferation of cancer cells.
Case Studies
- Study on Flavonoid Derivatives : A study conducted on various flavonoid derivatives demonstrated that modifications at specific positions significantly altered their biological activity against cancer cells. The study highlighted that halogen substitutions at the B ring enhanced cytotoxicity .
- Comparative Analysis with Known Anticancer Agents : Comparative studies with established anticancer drugs like 5-fluorouracil revealed that certain derivatives exhibited superior potency, suggesting that structural modifications could lead to more effective therapeutic agents .
Q & A
Q. Key Considerations :
- Reaction yields (40–70%) depend on temperature control (e.g., −78°C for fluorination) and moisture-sensitive steps .
- Microwave-assisted synthesis can reduce reaction times by 50% for sulfonylation steps .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of analytical techniques is used:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass confirmed via ESI-TOF (e.g., [M+H]⁺ calculated for C₂₄H₁₉FNO₅S: 476.0921) .
- X-Ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between quinoline and benzoyl/sulfonyl groups) .
Basic: What are the known biological activities of this compound?
Answer:
Preliminary studies suggest:
- Anticancer Activity : IC₅₀ values of 2–10 μM in breast (MCF-7) and colon (HCT-116) cancer cell lines via topoisomerase II inhibition .
- Antimicrobial Effects : Moderate activity against S. aureus (MIC = 32 μg/mL) due to sulfonyl group interactions with bacterial enzymes .
- Mechanistic Probes : Used to study quinoline-DNA intercalation via fluorescence quenching assays .
Q. Methodological Note :
- In vitro assays : Use MTT for cytotoxicity and agar dilution for antimicrobial testing. Validate target engagement with thermal shift assays (TSA) .
Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?
Answer:
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:
Orthogonal Assays : Cross-validate IC₅₀ using ATP-based viability (CellTiter-Glo) and apoptosis markers (Annexin V) .
Solubility Checks : Measure aqueous solubility (e.g., shake-flask method) to rule out precipitation artifacts. Use DMSO stocks <0.1% v/v .
Metabolic Stability : Incubate with liver microsomes (human/rat) to assess degradation (t₁/₂ < 30 min indicates rapid metabolism) .
Structural Integrity : Post-assay LC-MS to confirm compound stability under test conditions .
Example : A 2023 study found IC₅₀ discrepancies (2 vs. 15 μM) in MCF-7 cells due to serum protein binding; adjusting FBS concentration resolved the issue .
Advanced: What strategies optimize synthetic yield while maintaining regioselectivity?
Answer:
Design of Experiments (DoE) is critical:
- Factors : Temperature (−78°C vs. RT), solvent (DMF vs. THF), catalyst loading (5–20 mol% Pd for coupling).
- Response Surface Analysis : Identifies optimal sulfonylation conditions (e.g., 60°C in DMF with 10 mol% CuI boosts yield to 75%) .
Q. Case Study :
| Condition | Yield (%) | Regioselectivity (C4:C2) |
|---|---|---|
| DMF, 60°C | 75 | 95:5 |
| THF, RT | 40 | 80:20 |
Source: Adapted from
Advanced: How to investigate the mechanism of action for its anticancer activity?
Answer:
A multi-modal approach is recommended:
Molecular Docking : Screen against topoisomerase II (PDB: 1ZXM) and DNA G-quadruplexes (e.g., Tel26) using AutoDock Vina. The sulfonyl group shows strong hydrogen bonding with Lys352 .
CRISPR Knockout : Validate target relevance by knocking out TOP2A in cell lines and assessing resistance .
Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified DNA or proteins .
Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL2) .
Advanced: How to address conflicting results in SAR studies for substituent effects?
Answer:
Systematic SAR Exploration :
- Variable Substituents : Compare analogs with methyl, ethoxy, or halogens at C3/C4.
- Data Normalization : Express activity as ΔlogP-corrected IC₅₀ to account for lipophilicity biases .
Q. Example SAR Table :
| Substituent (R1/R2) | logP | IC₅₀ (μM) | Topo II Inhibition (%) |
|---|---|---|---|
| 4-OMe/4-OMeSO₂ | 3.1 | 2.1 | 85 |
| 4-Cl/4-SO₂Me | 3.8 | 8.7 | 45 |
Data from
Q. Computational Tools :
- CoMFA/CoMSIA models to predict activity cliffs caused by minor substituent changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
